![molecular formula C12H13NO5 B14063205 (R)-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid](/img/structure/B14063205.png)
(R)-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid is a chiral amino acid derivative that features a benzodioxole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzodioxole and acetamido derivatives.
Formation of Intermediate: The benzodioxole derivative undergoes a series of reactions, including nitration, reduction, and acylation, to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with an appropriate amino acid derivative under specific conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of ®-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and efficiency. Continuous flow reactors and automated systems can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
®-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of ®-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The benzodioxole moiety can interact with hydrophobic pockets, while the acetamido group can form hydrogen bonds with active site residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid: The enantiomer of the compound with similar properties but different biological activity.
2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid: The racemic mixture of the compound.
Uniqueness
®-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid is unique due to its chiral nature, which can result in specific interactions with biological targets, leading to distinct pharmacological effects compared to its enantiomer or racemic mixture.
Propriétés
Formule moléculaire |
C12H13NO5 |
|---|---|
Poids moléculaire |
251.23 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(1,3-benzodioxol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H13NO5/c1-7(14)13-9(12(15)16)4-8-2-3-10-11(5-8)18-6-17-10/h2-3,5,9H,4,6H2,1H3,(H,13,14)(H,15,16)/t9-/m1/s1 |
Clé InChI |
DNJSHXYKYRIMOH-SECBINFHSA-N |
SMILES isomérique |
CC(=O)N[C@H](CC1=CC2=C(C=C1)OCO2)C(=O)O |
SMILES canonique |
CC(=O)NC(CC1=CC2=C(C=C1)OCO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




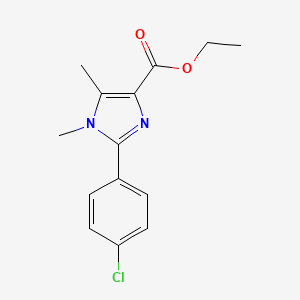

![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14063149.png)
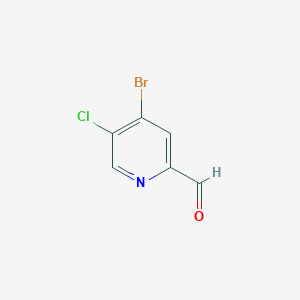
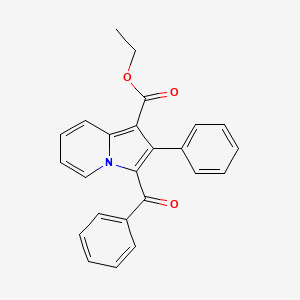

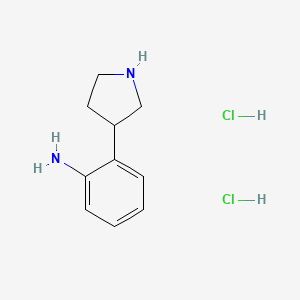
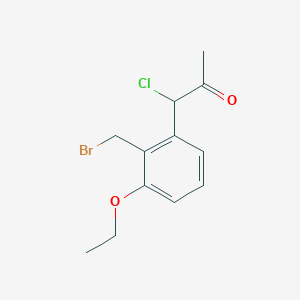
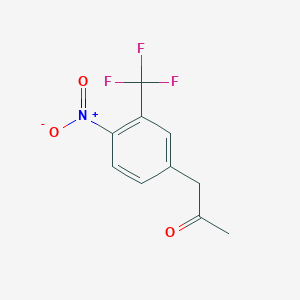

![3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile](/img/structure/B14063202.png)

